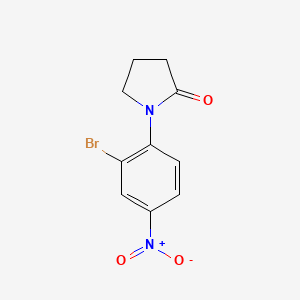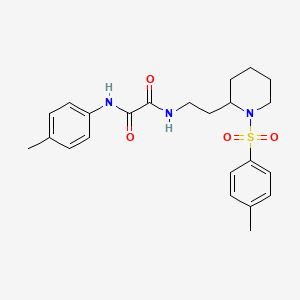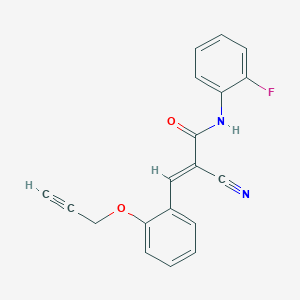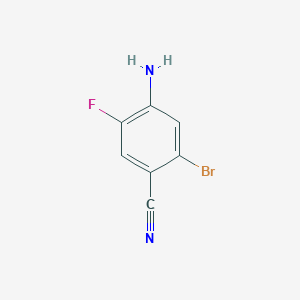
3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C17H20N2O5. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains an oxazolidine-2,4-dione group and a m-Tolyloxy group.科学的研究の応用
Synthesis and Structural Properties
Research has shown that oxazolidines and thiazolidines can be synthesized from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrating their versatility as chemical entities. These compounds have been used to explore synthetic pathways and understand the chemical properties of oxazolidine derivatives. For example, the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide offers a novel approach to accessing these compounds under mild and transition-metal-free conditions, highlighting their potential in green chemistry applications (Zhang et al., 2015).
Antimicrobial and Antifungal Activities
Oxazolidine derivatives have been explored for their antimicrobial and antifungal activities, with some compounds showing effectiveness against various bacterial and fungal strains. This research is significant for developing new therapeutic agents against infectious diseases. For instance, the synthesis of new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones and their evaluation for antimicrobial activities highlight the potential of oxazolidine derivatives in medicinal chemistry (Prakash et al., 2010).
Polymer Science Applications
Oxazolidine derivatives have found applications in polymer science, particularly in the synthesis of novel polyureas. For example, the microwave-assisted rapid polycondensation reaction of oxazolidine derivatives with diisocyanates demonstrates the utility of these compounds in producing polymers with specific properties, which could have various industrial and technological applications (Mallakpour & Rafiee, 2004).
Agricultural Fungicides
In the agricultural sector, oxazolidinone derivatives like famoxadone have been developed and commercialized as fungicides, offering protection against a range of plant pathogens. This research underscores the importance of oxazolidine derivatives in addressing global food security challenges by preventing crop diseases (Sternberg et al., 2001).
将来の方向性
Piperidine derivatives, including “3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)oxazolidine-2,4-dione”, continue to be an area of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on the development of more efficient synthesis methods and the exploration of new therapeutic applications .
特性
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVCHLLLCCUYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2727624.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)
![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2727627.png)
![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2727628.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2727629.png)

![3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2727631.png)




![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)